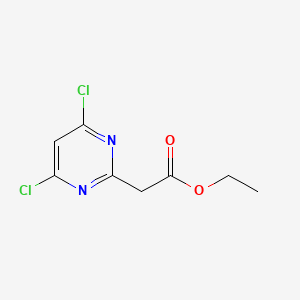

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWJBJVHLJIVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494581 | |

| Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-10-2 | |

| Record name | Ethyl 4,6-dichloro-2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its key characteristics, provides a representative synthesis protocol, and includes a workflow diagram for its preparation.

Core Chemical and Physical Properties

This compound is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. The properties of this specific compound are summarized in the table below.

| Property | Value |

| CAS Number | 63155-10-2[1] |

| Molecular Formula | C8H8Cl2N2O2[1] |

| Molecular Weight | 235.07 g/mol [1] |

| Melting Point | 50-51 °C (Solvent: Ligroine)[1] |

| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Flash Point | 140.5 ± 25.1 °C[1] |

| Refractive Index | 1.537[1] |

| Polar Surface Area (PSA) | 52.08 Ų[1] |

| logP (XLogP3) | 2.20[1] |

Experimental Protocols: Synthesis

The synthesis of pyrimidine acetate derivatives often involves the reaction of a substituted pyrimidine with an ethyl ester in the presence of a base. The following is a representative protocol for the synthesis of a similar compound, which can be adapted for this compound.

Representative Synthesis of an Ethyl Pyrimidine Acetate Derivative [2]

-

Reactants:

-

Substituted pyrimidine (e.g., 4,6-dimethyl-2-methylsulfonylpyrimidine)

-

Ethyl glycolate

-

Potassium carbonate (as a base)

-

-

Solvent:

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

A solution of the substituted pyrimidine and ethyl glycolate is prepared in DMF.

-

Potassium carbonate is added to the solution with stirring.

-

The mixture is stirred at ambient temperature, typically overnight.

-

The reaction mixture is then poured into water and extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with water.

-

The organic layers are combined, dried over a drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent mixture (e.g., a 30:70 mixture of ethyl acetate and hexane) to obtain the pure compound.[2]

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an ethyl pyrimidine acetate derivative.

Safety and Handling

While specific hazard information for this compound is not extensively detailed, general laboratory safety precautions should be followed. Handling should occur in a well-ventilated area, and appropriate personal protective equipment, such as gloves and eye protection, should be worn to avoid contact with skin and eyes.[1] For related compounds, such as 4,6-Dichloropyrimidine, hazards include acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage.[3] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis can be achieved through established protocols for pyrimidine derivatives. This guide provides essential technical information for researchers and professionals working with this compound, enabling its effective and safe use in further research and development.

References

An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, offers a plausible synthesis pathway, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is a pyrimidine derivative with the chemical formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol . The core of the molecule is a pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3. This ring is substituted with two chlorine atoms at positions 4 and 6, and an ethyl acetate group at position 2. The presence of the electron-withdrawing chlorine atoms and the ester functional group makes this a versatile intermediate for further chemical modifications.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach for the Synthesis of Dichloropyrimidine Derivatives

The following is a generalized protocol for the synthesis of a dichloropyrimidine scaffold, which could be adapted for the synthesis of the target molecule.

Step 1: Synthesis of the Pyrimidine Core (e.g., 2-Amino-4,6-dihydroxypyrimidine)

-

In a round-bottom flask, dissolve diethyl malonate and guanidine hydrochloride in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to the mixture.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and acidify to precipitate the product.

-

Filter, wash with cold water, and dry the resulting solid to obtain the pyrimidine core.

Step 2: Chlorination of the Pyrimidine Core

-

In a fume hood, carefully add the dried pyrimidine core to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to scavenge the HCl produced.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base like sodium bicarbonate.

-

Filter the precipitate, wash with water, and dry to obtain the dichlorinated pyrimidine.

Step 3: Introduction of the Ethyl Acetate Moiety This step is more speculative and would require significant optimization. A Sandmeyer-type reaction on a 2-amino-4,6-dichloropyrimidine could be a potential route to introduce a group that can be further converted to the acetate. Alternatively, direct C-H activation and subsequent functionalization at the 2-position of 4,6-dichloropyrimidine could be explored using modern coupling techniques.

Structural Elucidation: Spectroscopic Data

While experimental spectra for this compound are not publicly available, predicted spectroscopic data can provide valuable insights for its identification and characterization.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | s | 1H | H-5 (pyrimidine ring) |

| ~4.30 | q | 2H | -O-CH₂-CH₃ |

| ~3.90 | s | 2H | -CH₂-COOEt |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~165 | C-2 (pyrimidine ring) |

| ~162 | C-4, C-6 (pyrimidine ring) |

| ~118 | C-5 (pyrimidine ring) |

| ~62 | -O-CH₂-CH₃ |

| ~45 | -CH₂-COOEt |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 234 and 236, with an isotopic pattern characteristic of two chlorine atoms. Key fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the entire ethyl acetate moiety.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[1][2][3]

Kinase Inhibition

Many clinically approved and investigational drugs for cancer therapy contain a pyrimidine core. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The chlorine atoms at the 4 and 6 positions can serve as handles for further synthetic modifications to improve potency and selectivity, or they can interact with the protein target.[1]

The general structure-activity relationship (SAR) for many pyrimidine-based kinase inhibitors suggests that substitutions at the 2, 4, and 5 positions of the pyrimidine ring are critical for determining their target profile and inhibitory activity.[4][5] The ethyl acetate group at the 2-position of the title compound could potentially be modified to introduce functionalities that interact with the solvent-exposed region of the kinase active site.

Caption: Logical diagram of potential kinase inhibition by a dichloropyrimidine derivative.

Given the prevalence of dichloropyrimidine scaffolds in oncology drug discovery, it is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others.[6][7] Further screening and biological evaluation would be necessary to determine its specific targets and therapeutic potential.

Conclusion

This compound is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic strategy, and an outlook on its potential biological applications, particularly in the realm of kinase inhibition for cancer therapy. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its utility in the development of novel therapeutic agents.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate (CAS: 63155-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a substituted pyrimidine derivative featuring a dichlorinated core and an ethyl acetate group at the 2-position. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The presence of reactive chlorine atoms and an ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications based on available data and established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 63155-10-2 | N/A |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | N/A |

| Molecular Weight | 235.07 g/mol | N/A |

| Melting Point | 50-51 °C (from ligroine) | [1][2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | Inferred |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. | [1] |

Synthesis

A potential synthesis could involve the reaction of a suitable C-nucleophile derived from ethyl acetate with a highly electrophilic pyrimidine precursor. One such precursor is 4,6-dichloro-2-(methylsulfonyl)pyrimidine, where the methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution.

Representative Experimental Protocol

Disclaimer: The following is a representative, hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

4,6-dichloro-2-(methylsulfonyl)pyrimidine

-

Ethyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl acetate (1.2 equivalents) in anhydrous THF to the flask via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: Cool the freshly prepared ethyl acetate enolate solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4- and 6-positions can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes the compound a valuable building block for creating a library of substituted pyrimidine derivatives.

Given that many pyrimidine derivatives are key intermediates in the synthesis of kinase inhibitors, it is plausible that this compound could serve a similar role. For instance, related pyrimidine structures are central to the pharmacophore of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative disorders.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data based on the analysis of its structure and comparison with similar compounds.

5.1. ¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.4 | s | 1H | H-5 (pyrimidine ring) |

| ~4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 2H | -CH₂ -COOEt |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

5.2. ¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (ester) |

| ~165 | C -2 (pyrimidine ring) |

| ~162 | C -4 and C -6 (pyrimidine ring) |

| ~120 | C -5 (pyrimidine ring) |

| ~62 | -O-CH₂ -CH₃ |

| ~45 | -CH₂ -COOEt |

| ~14 | -O-CH₂-CH₃ |

5.3. Mass Spectrometry

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234 and 236, with an isotopic pattern characteristic of two chlorine atoms. Major fragmentation pathways would likely involve the loss of the ethoxy group (-OEt, m/z 45) and the entire ethyl acetate side chain.

Biological Context and Signaling Pathways

While no specific biological activity has been reported for this compound itself, its structural similarity to intermediates used in the synthesis of kinase inhibitors suggests its potential utility in this area. Pyrimidine-based compounds often act as ATP-competitive inhibitors of kinases by binding to the hinge region of the enzyme's active site.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Many approved and investigational drugs targeting this pathway, such as Tofacitinib and Baricitinib, feature a pyrimidine-based core. Although isomers of the title compound have been linked to JAK inhibitor synthesis, the following diagram illustrates a generalized mechanism of how a hypothetical kinase inhibitor derived from a pyrimidine scaffold might function.[1]

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its dichloropyrimidine core provides a platform for diverse chemical modifications, making it a potentially useful building block for the synthesis of complex heterocyclic compounds. While direct biological data is scarce, its structural features suggest its utility in the development of kinase inhibitors and other pharmacologically active agents. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully explore its potential in drug discovery and development.

References

Technical Guide: Physicochemical and Analytical Characterization of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate characterization of its physicochemical properties, including its precise molecular weight, is fundamental for its application in synthetic chemistry and drug development. This document provides a comprehensive overview of the key properties of this compound and outlines detailed experimental protocols for its analytical characterization, with a primary focus on the determination of its molecular weight by mass spectrometry.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for reaction stoichiometry, analytical method development, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 235.07 g/mol | [1][2][3][4] |

| Exact Mass | 235.0014 Da | [1] |

| CAS Number | 63155-10-2 | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Melting Point | 50-51 °C | [1] |

| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg | [1] |

| Flash Point | 140.5 ± 25.1 °C | [1] |

| InChI Key | BVWJBJVHLJIVST-UHFFFAOYSA-N | [1][4] |

Experimental Protocols for Characterization

The identity and purity of this compound must be confirmed through rigorous analytical methods. Mass spectrometry is the definitive technique for confirming molecular weight, while NMR spectroscopy is used to elucidate the chemical structure.

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight.[5][6]

Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is dependent on their mass-to-charge ratio, which allows the mass spectrometer to separate and detect them. For small organic molecules, electrospray ionization (ESI) is a common and effective technique.[7]

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[7]

-

If the initial solution is too concentrated, perform a serial dilution with the same solvent to reach the optimal concentration range for the instrument.[7]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidic lines.[7]

-

-

Instrument Setup (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.[6]

-

Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy (typically within 5 ppm).[6]

-

Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

-

The expected primary ion will be the protonated molecule [M+H]⁺. Given the molecular weight of 235.07, the expected m/z would be approximately 236.08.

-

Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the experimentally measured exact mass to the theoretically calculated mass (235.0014 Da for the monoisotopic mass) to confirm the elemental composition.[6]

-

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Principle: Atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular environment of the atom, providing information about the molecular structure. For organic molecules, ¹H and ¹³C NMR are standard.[8]

Detailed Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher):

-

Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and optimal peak shape.[8]

-

-

Data Acquisition (¹H NMR):

-

Pulse Sequence: Standard single-pulse experiment.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.[8]

-

Spectral Width: 0-12 ppm.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).

-

Spectral Width: 0-200 ppm.

-

-

Data Processing and Interpretation:

-

Apply Fourier transform to the acquired data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate ¹H NMR signals to determine proton ratios and analyze splitting patterns (multiplicity) to deduce neighboring protons.

-

Analyze the chemical shifts in both ¹H and ¹³C spectra to assign signals to specific atoms within the molecule.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for compound characterization and a representative synthetic pathway.

Caption: Logical workflow for the analytical characterization of a chemical compound.

References

- 1. echemi.com [echemi.com]

- 2. 63155-10-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a dihydroxypyrimidine intermediate, followed by a chlorination step. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate a thorough understanding of the synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step sequence:

-

Step 1: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. This initial step involves the cyclocondensation of diethyl malonate with an appropriate amidine derivative, in this case, ethyl 2-amidinacetate, in the presence of a base. This reaction constructs the core pyrimidine ring.

-

Step 2: Chlorination of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. The dihydroxy intermediate is then converted to the target dichloropyrimidine derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The overall reaction scheme is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Reagents:

-

Diethyl malonate

-

Ethyl 2-amidinacetate hydrochloride

-

Sodium ethoxide (or sodium metal)

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add ethyl 2-amidinacetate hydrochloride, and stir the mixture until the salt has reacted to form the free amidine.

-

Add diethyl malonate to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the sodium salt of the dihydroxypyrimidine.

-

Filter the precipitate and wash it with cold ethanol.

-

Dissolve the precipitate in water and acidify with an acid like acetic acid or hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum to yield Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.

The chlorination of 4,6-dihydroxypyrimidines is a well-documented transformation, typically employing phosphorus oxychloride (POCl₃), often with a tertiary amine base as an acid scavenger.[2][3][4][5]

Reagents:

-

Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline or Pyridine (optional, as a catalyst and acid scavenger)

-

Ice-cold water

-

Sodium carbonate or sodium hydroxide solution for neutralization

Procedure:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser with a drying tube, and an addition funnel, charge phosphorus oxychloride and Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. POCl₃ can be used in excess, serving as both the reagent and the solvent.[4]

-

Heating and Addition of Base: Heat the mixture with stirring. If a base is used, it is added slowly through the addition funnel while maintaining the reaction temperature. For instance, N,N-dimethylaniline can be added while keeping the temperature between 60-70°C.[2]

-

Reaction: After the addition of the base (if any), continue to stir the reaction mixture at the desired temperature for several hours until the reaction is complete, as monitored by TLC.[2][3]

-

Workup:

-

Caution: This step must be performed in a well-ventilated fume hood as it generates HCl gas.

-

After cooling the reaction mixture, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.[2]

-

Neutralize the acidic aqueous solution with a saturated sodium carbonate solution or a sodium hydroxide solution to precipitate the crude product.[3]

-

-

Isolation and Purification:

-

Collect the solid product by filtration and wash thoroughly with water.[2]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel.

-

Quantitative Data for Chlorination

The reaction conditions for the chlorination of dihydroxypyrimidines can vary. The following table summarizes conditions reported for analogous transformations, providing a basis for optimization.

| Starting Material | Chlorinating Agent | Base (if any) | Molar Ratio (POCl₃:Substrate:Base) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-amino-2,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 3.5:1:2 | 60-70 | 4 | ~86 | [2][5] |

| 4-amino-2,6-dihydroxypyrimidine | POCl₃ | Pyridine | 2:1:1 | 160 | 2 | 85 | [3] |

| 2,4-dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine | 2:1:1 | 160 | 2 | 90.5 | [3] |

| 4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | 4-6:1:(not specified) | Reflux | Not specified | High | [4] |

Process Visualization

The following diagrams illustrate the experimental workflow for the chlorination step and the logical relationship of the synthesis.

Caption: Experimental workflow for the chlorination of the dihydroxy intermediate.

References

- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its utility stems from the reactive dichloropyrimidine core, which allows for selective functionalization at the 4- and 6-positions, and the ester moiety at the 2-position, which can be further modified. This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of this important intermediate, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategy

The synthesis of this compound typically proceeds through a convergent strategy. This involves the initial construction of a pyrimidine ring system, followed by chlorination and subsequent introduction of the ethyl acetate side chain at the 2-position. The most common and economically viable starting materials for the pyrimidine core are diethyl malonate and a source of the amidine functionality.

Synthesis of the 4,6-Dichloropyrimidine Core

A primary and crucial intermediate in the synthesis of the target molecule is 4,6-dichloropyrimidine. The most prevalent and well-documented pathway to this intermediate begins with the condensation of diethyl malonate with an amidine source, followed by chlorination.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The initial step involves the formation of the pyrimidine ring to yield 4,6-dihydroxypyrimidine. This is typically achieved through the condensation of diethyl malonate with formamide or acetamidine hydrochloride in the presence of a strong base like sodium ethoxide or sodium methoxide.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate and Formamide [1]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Reagent Addition: To the cooled sodium ethoxide solution, add formamide. Subsequently, slowly add diethyl malonate to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete cyclization.

-

Work-up: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 4,6-dihydroxypyrimidine.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired product.

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |

| Diethyl Malonate | Formamide | Sodium Ethoxide | Ethanol | 4 hours (reflux) | >83% |

Table 1: Quantitative data for the synthesis of 4,6-Dihydroxypyrimidine.

Step 2: Chlorination of 4,6-Dihydroxypyrimidine

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a critical chlorination step. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine to neutralize the generated HCl. Alternative chlorinating agents like phosgene or thionyl chloride have also been reported.

Experimental Protocol: Chlorination using Phosphorus Oxychloride [2]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

-

Base Addition: Slowly add a tertiary amine (e.g., N,N-dimethylaniline) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or recrystallization.

| Starting Material | Chlorinating Agent | Base | Reaction Temperature | Yield |

| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride | N,N-Dimethylaniline | Reflux | 81% |

Table 2: Quantitative data for the synthesis of 4,6-Dichloropyrimidine.

Introduction of the Ethyl Acetate Side Chain

The final key transformation is the introduction of the ethyl 2-acetate group at the 2-position of the 4,6-dichloropyrimidine ring. While direct C-H functionalization is challenging, a more common approach involves starting with a pre-functionalized pyrimidine derivative. A plausible, though not explicitly detailed in the provided search results for the exact target, synthetic route would involve a 2-substituted-4,6-dichloropyrimidine that can be elaborated to the desired side chain. One such precursor is 4,6-dichloro-2-methylpyrimidine.

Synthesis of 4,6-Dichloro-2-methylpyrimidine

This intermediate can be synthesized following a similar two-step procedure as for 4,6-dichloropyrimidine, but using acetamidine hydrochloride instead of formamide in the initial condensation with diethyl malonate.

Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine [3][4]

-

Reaction Setup: In a reaction vessel, prepare a solution of sodium methoxide in methanol.

-

Reagent Addition: Add acetamidine hydrochloride and dimethyl malonate to the sodium methoxide solution.

-

Reaction: Heat the mixture to 18-25 °C and stir for 3-5 hours.

-

Work-up: Remove methanol under reduced pressure, dissolve the residue in water, and acidify with hydrochloric acid to a pH of 1-2.

-

Isolation: The precipitated white solid is collected by filtration, washed, and dried.

Experimental Protocol: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine [4]

-

Reaction Setup: In a suitable solvent like dichloroethane, add 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline.

-

Chlorinating Agent Addition: Heat the mixture to reflux and slowly add a solution of triphosgene in dichloroethane.

-

Reaction: Maintain the reflux for 6-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed, dried, and concentrated. The crude product is then purified by recrystallization.

| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-Diethylaniline | - | Dichloroethane | 6-8 hours (reflux) | High |

Table 3: Quantitative data for the chlorination of 4,6-Dihydroxy-2-methylpyrimidine.

Elaboration of the 2-Methyl Group to the Ethyl Acetate Side Chain

While a direct, one-step conversion from the 2-methyl group to the ethyl acetate side chain is not commonly reported, a multi-step sequence can be envisioned. This would likely involve radical halogenation of the methyl group to form a 2-(halomethyl) derivative, followed by a nucleophilic substitution with a cyanide source to give the corresponding acetonitrile. Subsequent hydrolysis and esterification would yield the final product. A more direct approach, if a suitable precursor is available, would be a Reformatsky-type reaction.

Conceptual Experimental Workflow: Reformatsky Reaction

A hypothetical, yet plausible, approach for the synthesis of the target molecule could involve a Reformatsky reaction. This would likely require a 2-carbonyl derivative of 4,6-dichloropyrimidine as a starting material.

-

Reagent Preparation: The Reformatsky reagent is typically prepared in situ by reacting an α-halo ester, such as ethyl bromoacetate, with zinc metal.[5][6]

-

Reaction: The pre-formed or in situ generated organozinc reagent would then be reacted with a suitable 2-electrophilic pyrimidine derivative, for instance, 4,6-dichloropyrimidine-2-carbaldehyde.

-

Work-up: The reaction is then quenched with an acidic aqueous solution to hydrolyze the zinc alkoxide intermediate and yield the β-hydroxy ester, which in this case would be the target molecule.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Synthesis of 4,6-Dichloropyrimidine.

Caption: Conceptual pathway to the target molecule.

Conclusion

The synthesis of this compound relies on a robust and well-established synthetic sequence starting from readily available and cost-effective materials like diethyl malonate. The key steps involve the construction of the pyrimidine core, followed by a crucial chlorination reaction. While the direct introduction of the ethyl acetate side chain at the 2-position requires further investigation for a specific, high-yielding protocol, the pathways outlined in this guide provide a solid foundation for researchers and drug development professionals. The provided experimental details and quantitative data serve as a valuable resource for the practical implementation of these synthetic strategies. Further optimization of the final side-chain introduction step will be critical for the efficient and scalable production of this important chemical intermediate.

References

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. EP0757678A1 - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a substituted pyrimidine derivative of interest in synthetic and medicinal chemistry. As with any novel or specialized chemical entity, a thorough structural characterization is paramount for its use in further research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 1H | Pyrimidine-H |

| ~4.3 | Quartet | 2H | -O-CH₂-CH₃ |

| ~4.0 | Singlet | 2H | Pyrimidine-CH₂- |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~165 | C2-pyrimidine |

| ~162 | C4/C6-pyrimidine |

| ~120 | C5-pyrimidine |

| ~62 | -O-CH₂- |

| ~45 | Pyrimidine-CH₂- |

| ~14 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1550, 1480 | Medium-Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is approximately 249.0 g/mol .

| m/z | Interpretation |

| ~248/250/252 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks (due to chlorine isotopes) |

| ~203/205/207 | Loss of -OCH₂CH₃ (ethoxy group) |

| ~175/177/179 | Loss of -COOCH₂CH₃ (ethoxycarbonyl group) |

| ~148/150/152 | Dichloropyrimidine fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Cap the NMR tube and gently invert to ensure thorough mixing.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz). A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique that often preserves the molecular ion.

-

-

Analysis:

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Predicted Structural Correlations

This diagram illustrates the key predicted correlations for the NMR analysis of this compound.

Caption: Predicted NMR correlations for this compound.

The Pivotal Role of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate has emerged as a particularly valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors. Its di-chloro substitution pattern offers two reactive sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures with high precision. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.

The 4,6-Dichloropyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The 4,6-dichloropyrimidine moiety is a privileged scaffold in the design of kinase inhibitors. The two chlorine atoms can be selectively displaced by various nucleophiles, such as amines and alcohols, or participate in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This versatility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor

To illustrate the utility of this compound, we present a representative synthetic pathway towards a Janus Kinase (JAK) inhibitor. The following multi-step synthesis is a plausible route, with each step being analogous to well-established transformations in pyrimidine chemistry.

Experimental Protocols

Step 1: Selective Amination at C4

This initial step involves the selective displacement of the C4 chlorine with an appropriate amine. The C4 position is generally more reactive towards nucleophilic aromatic substitution than the C6 position.

-

Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

The remaining chlorine at the C6 position is then replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

-

Reaction: The product from Step 1 (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined in a mixture of toluene and water. The reaction mixture is degassed and heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Step 3: Amide Formation

The ethyl ester of the acetate side chain can be converted to a variety of amides to further explore the structure-activity relationship.

-

Reaction: The ethyl ester from Step 2 is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water. After acidification, the carboxylic acid is isolated. The carboxylic acid (1.0 eq) is then coupled with the desired amine (1.1 eq) using a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by chromatography.

Quantitative Data: Potency of Pyrimidine-Based JAK Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of representative pyrimidine-based Janus Kinase inhibitors against the four members of the JAK family. This data highlights the potential to achieve both high potency and selectivity through modifications of the pyrimidine scaffold.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Tofacitinib | 1 | 20 | 112 | 344 | [1] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [1] |

| Upadacitinib | 43 | 110 | 2300 | 460 | [1] |

| Filgotinib | 10 | 28 | 810 | 116 | [1] |

Signaling Pathway and Experimental Workflow

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, making it an important therapeutic target.[4]

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Experimental Workflow for the Synthesis of a JAK Inhibitor

The following diagram illustrates a typical experimental workflow for the multi-step synthesis of a Janus Kinase inhibitor starting from this compound.

Caption: A representative workflow for JAK inhibitor synthesis.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its strategic design allows for the efficient and controlled synthesis of complex molecules with significant therapeutic potential. As our understanding of disease biology deepens, the demand for versatile and reliable building blocks like this compound will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapies.

References

- 1. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

The Versatile Building Block: A Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key heterocyclic intermediate, offers a versatile platform for the synthesis of a wide array of complex molecules. Its di-chlorinated pyrimidine core, activated by the electron-withdrawing acetate group, provides multiple reactive sites for strategic functionalization. This technical guide delves into the synthesis, properties, and applications of this valuable building block, providing detailed experimental protocols and insights into its role in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, also known by its IUPAC name Ethyl 4,6-dichloro-2-pyrimidineacetate, is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63155-10-2 | N/A |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| Melting Point | 50-51 °C | [1] |

| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 140.5 ± 25.1 °C | [1] |

| Refractive Index | 1.537 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a dihydroxy pyrimidine precursor. This involves the initial formation of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate

Step 2: Chlorination of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate

The dihydroxy pyrimidine intermediate is then chlorinated to yield the target compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. This method is widely used for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines.[1][2]

Experimental Protocol: Chlorination using Phosphorus Oxychloride

-

To a flask equipped with a reflux condenser and a stirring mechanism, add Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.

-

Slowly add an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted with an appropriate organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Note: This is a generalized procedure and may require optimization for specific substrates and scales.

The overall synthetic workflow can be visualized as follows:

Caption: Synthesis of this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates the displacement of the chloro groups by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms at the 4- and 6-positions are susceptible to sequential or simultaneous displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the controlled introduction of diverse functional groups, making it a valuable scaffold in combinatorial chemistry and drug discovery.

Reaction with Amines (Amination)

A primary application of this building block is in the synthesis of substituted aminopyrimidines, which are prevalent motifs in many biologically active compounds, including kinase inhibitors.[3][4][5][6] The reaction can be performed with or without a catalyst, depending on the nucleophilicity of the amine.

General Experimental Protocol for Amination

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Add the desired amine (1.0-2.2 equivalents). For less reactive amines, a base such as triethylamine or diisopropylethylamine may be added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled, and the product is isolated by filtration (if it precipitates) or by extraction after removing the solvent.

-

The crude product is then purified by column chromatography or recrystallization.

The general workflow for the synthesis of aminopyrimidine derivatives is depicted below:

Caption: Sequential amination of the dichloropyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or to achieve specific regioselectivity, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. These methods offer broader substrate scope and often proceed under milder conditions.

General Experimental Protocol for Buchwald-Hartwig Amination

-

To a dry flask under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 1.2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).

-

Add an anhydrous solvent such as toluene or dioxane.

-

The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The product is then purified by column chromatography.

The logical workflow for a palladium-catalyzed amination is as follows:

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its readily displaceable chlorine atoms, coupled with the potential for further modification of the acetate side chain, provide a powerful tool for the construction of diverse and complex molecular architectures. The methodologies outlined in this guide demonstrate its utility in preparing substituted pyrimidine derivatives, which are of significant interest in the development of novel therapeutic agents. For researchers in medicinal chemistry and drug discovery, this compound represents a key starting material for the efficient synthesis of compound libraries for screening and lead optimization.

References

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl 4,6-dichloronicotinate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

Reactivity of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with various nucleophiles. This pyrimidine derivative is a valuable building block in medicinal chemistry and materials science due to the high reactivity of its two chlorine atoms, which allows for the strategic introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr).

Core Concepts: Reactivity of the Dichloropyrimidine Scaffold

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to attack by nucleophiles. The general order of reactivity for nucleophilic substitution on pyrimidine halides is C4(6) > C2 » C5.[1] For the symmetrically substituted title compound, the chlorine atoms at the C4 and C6 positions are chemically equivalent.

The reaction proceeds through a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The reaction's regioselectivity—mono- versus di-substitution—can often be controlled by manipulating stoichiometric ratios of reactants and adjusting reaction conditions such as temperature and solvent.[2]

Reaction with Amine Nucleophiles

The substitution of the chlorine atoms with amine nucleophiles is a common and versatile reaction for this class of compounds. A wide range of primary and secondary amines, both aliphatic and aromatic, can be employed to generate mono- and di-substituted aminopyrimidines. These products are of significant interest as they are prevalent in a variety of biologically active molecules.

Quantitative Data Summary: Reaction with Amines

| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | Ethyl 2-(4-chloro-6-(methylamino)pyrimidin-2-yl)acetate | Ethanol | - | 50 | 8 | Good | [3] |

| Ethylamine | Ethyl 2-(4-chloro-6-(ethylamino)pyrimidin-2-yl)acetate | Dichloromethane | Triethylamine | 0 to RT | 12-18 | Not Specified | [3] |

| Indoline | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | Ethanol or Methanol | NaOH | Room Temp | 1 | 60 | [4] |

| Various Amines | 4-amino-6-chloropyrimidine derivatives | EtOH | Triethylamine | Reflux | 3 | Not Specified | [4] |

| Propylamine | 4-Chloro-2-methyl-6-(N-propylamino)pyrimidine | 5M LiClO4 in Et2O | - | Not Specified | 24 | Moderate-Good | [5] |

Note: Data is for structurally related chloropyrimidine derivatives, indicating the general reactivity pattern.

Experimental Protocol: Mono-amination with an Aliphatic Amine

This protocol is adapted from procedures for similar dichloropyrimidine substrates.[3]

Materials:

-

This compound

-

Methylamine (e.g., 2M solution in THF)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

At room temperature, add methylamine (1.1 eq) to the solution dropwise.

-

Heat the reaction mixture to 50°C and stir for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to yield Ethyl 2-(4-chloro-6-(methylamino)pyrimidin-2-yl)acetate.

Reaction with Thiol Nucleophiles

Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chlorine atoms of this compound to form thioether derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Quantitative Data Summary: Reaction with Thiols

| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl mercaptoacetate | Ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)thio]acetate | Ethanol | Sodium | Room Temp | 1 | Not Specified | [6] |

| Thiophenol | 2-Chloro-5-(phenylthio)pyrazine | THF | NaH | 0 - 25 | 1-3 | Good | [7] |

| Chloroacetic acid | {[4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | Ethanol | NaOH | Reflux | 3 | 59 | [8] |

| Ethyl chloroacetate | Ethyl {[4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl]sulfanyl} acetate | Pyridine | - | Reflux | 4 | Not Specified | [8] |

Note: Data is for structurally related chloropyrimidine and chloropyrazine derivatives, demonstrating the general feasibility and conditions for this type of transformation.

Experimental Protocol: Monosubstitution with a Thiol

This protocol is based on general methods for the reaction of thiols with chloro-N-heterocycles.[7]

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

-

Carefully add anhydrous THF to create a suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the suspension.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiophenolate.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(4-chloro-6-(phenylthio)pyrimidin-2-yl)acetate.

Reaction with Alcohol/Alkoxide Nucleophiles

Alcohols, typically in the form of their more nucleophilic alkoxide salts, can also displace the chlorine atoms on the pyrimidine ring. These reactions are often carried out using the alcohol as the solvent in the presence of a strong base, or by using a pre-formed alkali metal alkoxide.

Quantitative Data Summary: Reaction with Alkoxides

| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | 2-Chloro-5-methoxypyrazine | Methanol | NaOMe | Not Specified | Not Specified | Good | [7] |

| Alkoxides (general) | 2-amino-4-alkoxy-6-aminopyrimidine-5-carbaldehyde derivatives | Methanol or Ethanol | NaOH | Room Temp | 1 | Not Specified | [4] |

Note: Data is for structurally related chloro-N-heterocycles. The reaction conditions are indicative of those that would be effective for this compound.

Experimental Protocol: Monosubstitution with an Alkoxide

This protocol is a general procedure for the synthesis of alkoxy-substituted pyrimidines.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous Methanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add a solution of sodium methoxide (1.05 eq) in methanol to the flask.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-